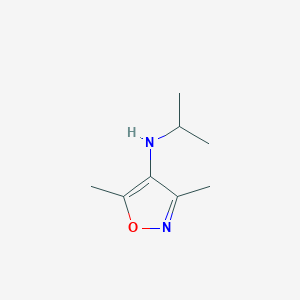

N-Isopropyl-3,5-dimethylisoxazol-4-amine

Description

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

3,5-dimethyl-N-propan-2-yl-1,2-oxazol-4-amine |

InChI |

InChI=1S/C8H14N2O/c1-5(2)9-8-6(3)10-11-7(8)4/h5,9H,1-4H3 |

InChI Key |

LSRABUOCRTXSGN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)NC(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Isopropyl 3,5 Dimethylisoxazol 4 Amine and Its Precursors

Retrosynthetic Analysis of N-Isopropyl-3,5-dimethylisoxazol-4-amine and Key Disconnections

A retrosynthetic analysis of the target molecule, this compound, reveals several logical disconnections that inform a practical forward synthesis. The primary disconnection severs the C-N bond of the isopropylamine (B41738) group, leading to the key intermediate, 4-amino-3,5-dimethylisoxazole, and an isopropyl synthon. This approach is advantageous as it allows for the late-stage introduction of the N-isopropyl group, offering flexibility for the synthesis of other N-substituted analogues.

Further disconnection of 4-amino-3,5-dimethylisoxazole points towards a functional group interconversion from a nitro group, suggesting 3,5-dimethyl-4-nitroisoxazole (B73060) as a viable precursor. The synthesis of the 3,5-dimethylisoxazole (B1293586) core itself can be approached through a [3+2] cycloaddition reaction, a powerful and widely used method for the construction of five-membered heterocyclic rings. This disconnection breaks the isoxazole (B147169) ring into a nitrile oxide (acetonitrile oxide) and an alkyne (propyne), which are readily available starting materials.

Synthesis of Isoxazole Ring Precursors and Derivatization Approaches

The construction of the 3,5-dimethylisoxazole core and its subsequent functionalization are critical steps in the synthesis of the target molecule. This section explores regioselective strategies for the formation of the isoxazole ring and methods for the introduction of the amine group at the C-4 position.

Regioselective Cycloaddition Strategies for Isoxazole Ring Formation (e.g., 1,3-Dipolar Cycloaddition of Nitrile Oxides)

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a highly efficient and regioselective method for the synthesis of isoxazoles. wikipedia.org To obtain the desired 3,5-dimethylisoxazole, the reaction between acetonitrile (B52724) oxide (the 1,3-dipole) and propyne (B1212725) (the dipolarophile) is a direct approach. The regioselectivity of this reaction is governed by both steric and electronic factors, typically leading to the formation of the 3,5-disubstituted isoxazole as the major product.

Acetonitrile oxide can be generated in situ from various precursors, such as acetaldoxime, by oxidation with reagents like N-chlorosuccinimide (NCS) or sodium hypochlorite. The subsequent reaction with propyne proceeds to form the 3,5-dimethylisoxazole ring.

| Reactants | Reaction Type | Product | Key Features |

| Acetonitrile Oxide and Propyne | 1,3-Dipolar Cycloaddition | 3,5-Dimethylisoxazole | High regioselectivity for the 3,5-isomer. |

Functionalization of the Isoxazole Core: Direct and Indirect Methods for Amine Introduction at C-4

With the 3,5-dimethylisoxazole core in hand, the next critical step is the introduction of an amine group at the C-4 position. A common and effective strategy involves the nitration of the isoxazole ring followed by the reduction of the resulting nitro group.

The nitration of 3,5-dimethylisoxazole can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, to yield 3,5-dimethyl-4-nitroisoxazole. This intermediate is a stable, crystalline solid that can be isolated and purified.

The subsequent reduction of the nitro group to an amine is a well-established transformation. Various reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl, Fe/HCl). A milder and often high-yielding method involves the use of zinc dust in the presence of ammonium (B1175870) chloride. This method is generally preferred for its efficiency and compatibility with a range of functional groups. The product of this reduction is the key precursor, 4-amino-3,5-dimethylisoxazole.

| Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

| 3,5-Dimethylisoxazole | HNO₃/H₂SO₄ | 3,5-Dimethyl-4-nitroisoxazole | Electrophilic Nitration |

| 3,5-Dimethyl-4-nitroisoxazole | Zn/NH₄Cl | 4-Amino-3,5-dimethylisoxazole | Reduction |

Introduction of the N-Isopropyl Moiety: Amination and Alkylation Methodologies

The final stage of the synthesis involves the introduction of the isopropyl group onto the nitrogen atom of 4-amino-3,5-dimethylisoxazole. This can be accomplished through several established methods, primarily reductive amination and nucleophilic substitution.

Reductive Amination Protocols

Reductive amination is a powerful one-pot method for the formation of C-N bonds. organic-chemistry.org This process involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. To synthesize this compound, 4-amino-3,5-dimethylisoxazole is reacted with acetone (B3395972) in the presence of a suitable reducing agent.

A variety of reducing agents can be used, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent depends on the specific substrates and reaction conditions. For the reaction between an amino isoxazole and acetone, sodium borohydride is often a suitable and cost-effective choice. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol.

| Reactants | Reducing Agent | Product | Key Features |

| 4-Amino-3,5-dimethylisoxazole and Acetone | Sodium Borohydride (NaBH₄) | This compound | One-pot procedure, generally good yields. |

Nucleophilic Substitution Reactions

An alternative approach to N-isopropylation is through a nucleophilic substitution reaction. In this method, the amino group of 4-amino-3,5-dimethylisoxazole acts as a nucleophile, attacking an electrophilic isopropyl source, such as an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane).

This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide that is formed as a byproduct. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or a non-nucleophilic organic base like triethylamine (B128534) (Et₃N). The choice of solvent can vary, with polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile often being effective. A potential drawback of this method is the possibility of over-alkylation to form the di-isopropylated product, which can be minimized by controlling the stoichiometry of the reactants.

| Reactants | Base | Product | Key Features |

| 4-Amino-3,5-dimethylisoxazole and 2-Bromopropane | Potassium Carbonate (K₂CO₃) | This compound | Utilizes readily available reagents. |

Optimization of Reaction Conditions and Process Efficiency (e.g., Green Chemistry Principles, Catalysis)

The optimization of reaction conditions for the synthesis of isoxazole derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, energy consumption, and the use of hazardous substances. preprints.orgrsc.org Key areas of focus include the use of alternative energy sources, recyclable catalysts, and environmentally benign solvents.

Green Chemistry Approaches:

Ultrasonic and Microwave Irradiation: Non-conventional energy sources like ultrasound and microwaves have been shown to accelerate reaction rates, leading to higher yields and selectivity in shorter timeframes compared to traditional heating methods. preprints.orgrsc.org Sonochemistry, for instance, can enhance reaction efficiency and reduce energy consumption in the synthesis of isoxazole scaffolds. preprints.org

Green Solvents and Catalysts: The use of water, glycerol, or solvent-free conditions represents a significant advancement in the green synthesis of isoxazoles. preprints.orgresearchgate.net Furthermore, the development of recyclable and biodegradable catalysts, such as itaconic acid, vitamin B₁, and amine-functionalized cellulose (B213188), aligns with the principles of sustainable chemistry. mdpi.compreprints.org Heteropolyacids have also been explored as green and reusable catalysts for isoxazole derivative synthesis. researchgate.net

Catalysis:

The choice of catalyst plays a pivotal role in the efficiency and selectivity of isoxazole synthesis. While noble metals like gold have been used in certain amination reactions involving isoxazoles, a shift towards non-noble metal catalysis and metal-free protocols is being pursued for greener synthesis. rsc.orgrsc.org For instance, propylamine-functionalized cellulose has been effectively used as a catalyst in the three-component reaction to form 3,4-disubstituted isoxazol-5(4H)-ones at room temperature. mdpi.com

The following interactive data table illustrates the comparison of various catalysts in the synthesis of a model isoxazol-5(4H)-one derivative, highlighting the impact of the catalyst on reaction conditions and yield.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Itaconic Acid (ultrasound) | Water | - | 0.5 | 90 |

| Pyridine (B92270) (ultrasound) | Ethanol | - | - | 64-96 |

| Fe₃O₄@MAP-SO₃H (ultrasound) | Ethanol/Water | - | - | - |

| Propylamine-functionalized cellulose | Water | Room Temp. | 2 | 92 |

| No catalyst | Water | Room Temp. | 24 | <10 |

This data is representative of the synthesis of related isoxazole structures and serves to illustrate the principles of reaction optimization. Specific conditions for this compound may vary.

Stereoselective Synthesis of Chiral Analogues of this compound (if applicable)

The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers of a compound can exhibit distinct pharmacological activities. While specific methods for the stereoselective synthesis or resolution of this compound are not extensively documented in the literature, general strategies for accessing chiral isoxazole derivatives can be considered.

Chemoenzymatic Approaches:

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful tool for the preparation of chiral compounds. acs.org Enzymes, such as lipases and alcohol dehydrogenases, can be employed for the kinetic resolution of racemic intermediates, providing access to enantiomerically enriched building blocks. researchgate.net This approach could potentially be applied to resolve a chiral precursor to this compound.

Synthesis from Chiral Precursors:

An alternative strategy involves the synthesis of the target molecule from a chiral starting material. For example, novel chiral heterocyclic amino acid-like building blocks, including those with an isoxazole core, have been synthesized from β-enamino ketoesters. nih.gov By utilizing a chiral precursor, it may be possible to construct the desired chiral analogue of this compound with a defined stereochemistry.

Further research is needed to develop specific and efficient methods for the stereoselective synthesis of chiral analogues of this compound, which would be valuable for exploring their structure-activity relationships.

Elucidation of Reaction Mechanisms and Detailed Reactivity Profiles of N Isopropyl 3,5 Dimethylisoxazol 4 Amine

Mechanistic Investigations of Isoxazole (B147169) Ring Formation and Stability

The core of N-Isopropyl-3,5-dimethylisoxazol-4-amine is the 3,5-dimethylisoxazole (B1293586) ring. The formation of this heterocyclic system is typically achieved through well-established cyclocondensation reactions. nanobioletters.com One of the most common and direct methods involves the reaction of a 1,3-dicarbonyl compound, such as acetylacetone (B45752) (pentane-2,4-dione), with hydroxylamine (B1172632) or one of its salts. The mechanism proceeds via initial condensation of hydroxylamine with one of the carbonyl groups to form an oxime intermediate. Subsequent intramolecular cyclization through the attack of the oxime hydroxyl group on the remaining carbonyl, followed by dehydration, yields the stable 3,5-dimethylisoxazole ring.

Another prevalent synthetic route to the isoxazole scaffold is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. rsc.org For a 3,5-disubstituted isoxazole, this would involve the reaction of acetonitrile (B52724) N-oxide with propyne (B1212725). This reaction can proceed through either a concerted pericyclic mechanism or a stepwise pathway involving a diradical intermediate. rsc.org

The stability of the isoxazole ring is a critical aspect of its chemistry. While generally considered an aromatic heterocycle, it possesses a characteristic weak N-O bond. mdpi.com This bond is susceptible to cleavage under various conditions, particularly reductive, photochemical, and base-catalyzed reactions. researchgate.netacs.org For instance, studies on the anti-inflammatory drug leflunomide, which also contains an isoxazole ring, have shown that it undergoes base-catalyzed ring opening. researchgate.net The degradation is significantly more rapid at basic pH compared to acidic or neutral conditions, with the mechanism involving the cleavage of the N-O bond to form an α-cyanoenol metabolite. researchgate.net The stability of the 3,5-dimethylisoxazole motif, specifically, makes it a valuable component in medicinal chemistry and agrochemical development. chemimpex.com However, its inherent potential for ring-opening reactions under specific physiological or environmental conditions remains a key consideration in its application. researchgate.netnih.gov

Electronic Properties and Their Influence on the Chemical Reactivity of the Isoxazole and Amine Moieties

The chemical reactivity of this compound is governed by the electronic properties of both the isoxazole ring and the N-isopropylamine substituent. The isoxazole ring is an electron-deficient π-system due to the presence of two electronegative heteroatoms, oxygen and nitrogen. However, the distribution of electron density is not uniform. Theoretical studies and experimental observations indicate that the C4 position is the most electron-rich carbon in the ring, making it the primary site for electrophilic attack. reddit.com Analysis of the resonance structures of the cationic intermediate (sigma complex) formed during electrophilic substitution shows that attack at C4 allows for delocalization of the positive charge without placing it on the electronegative oxygen atom, resulting in a more stable intermediate compared to attack at C3 or C5. reddit.com

The secondary amine group at the C4 position profoundly influences the ring's reactivity. The nitrogen atom possesses a lone pair of electrons which it can donate into the isoxazole ring through resonance, a +R effect. libretexts.org This electron donation increases the electron density of the aromatic system, particularly at the C4 position, further activating the ring towards electrophilic aromatic substitution. The nitrogen lone pair also imparts basic and nucleophilic character to the molecule. uomustansiriyah.edu.iqmsu.edu

Conversely, the isopropyl group attached to the nitrogen is an electron-donating alkyl group (+I effect), which slightly increases the electron density on the nitrogen atom, enhancing its basicity and nucleophilicity compared to a non-alkylated amine. The interplay of these electronic factors dictates that the primary sites of reactivity are the amine nitrogen (as a nucleophile/base) and the C4 position of the isoxazole ring (as a nucleophile in electrophilic substitution). The unique electronic arrangement of the 3,5-dimethylisoxazole moiety has been exploited in medicinal chemistry, where it can act as an effective acetyl-lysine (KAc) mimic, forming key hydrogen bonds with biological targets via the isoxazole oxygen and nitrogen atoms. acs.orgnih.gov

Intermolecular and Intramolecular Reaction Pathways of this compound

The reaction pathways of this compound are divided between reactions occurring on the heterocyclic ring and those involving the exocyclic amine group.

As dictated by its electronic properties, the isoxazole ring of this compound is susceptible to electrophilic substitution, primarily at the C4 position. However, since the C4 position is already substituted with the amine group, further substitution on the ring is not straightforward. Reactions would typically be performed on a precursor like 3,5-dimethylisoxazole. For instance, 3,5-dimethylisoxazoles can undergo electrophilic halogenation at the 4-position with reagents like iodine monochloride (ICl) or bromine (Br₂) to yield 4-halo-3,5-dimethylisoxazoles. organic-chemistry.org These halogenated intermediates are highly valuable for further derivatization through cross-coupling reactions. nih.gov

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Iodination | Iodine monochloride (ICl) | 4-Iodo-3,5-dimethylisoxazole | nih.gov, organic-chemistry.org |

| Bromination | Bromine (Br₂) | 4-Bromo-3,5-dimethylisoxazole | organic-chemistry.org |

| Sulfonation | Sulfur trioxide (SO₃) / H₂SO₄ | 3,5-Dimethylisoxazole-4-sulfonic acid | General Reaction |

| Nitration | Nitric acid (HNO₃) / H₂SO₄ | 4-Nitro-3,5-dimethylisoxazole | General Reaction |

The secondary amine moiety is a primary center for chemical transformations due to the nucleophilicity of the nitrogen lone pair. uomustansiriyah.edu.iq A wide range of derivatization reactions can be performed at this site.

N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a base yields the corresponding amides. This is a common method for producing a diverse array of derivatives.

N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) results in the formation of stable sulfonamides. nih.gov

N-Alkylation: The amine can be further alkylated using alkyl halides. However, direct alkylation can sometimes lead to overalkylation, forming a quaternary ammonium (B1175870) salt. youtube.comlibretexts.org Reductive amination provides a more controlled method for introducing alkyl groups.

Formation of Nitrosamines: As a secondary amine, it can react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form an N-nitrosamine. youtube.com

Complexation: The lone pair of electrons on the nitrogen atom allows it to act as a ligand, coordinating with metal ions to form metal complexes.

| Reaction Type | Reagent Class | Product Functional Group | Reference |

|---|---|---|---|

| N-Acylation | Acid chlorides, Anhydrides | Amide | libretexts.org |

| N-Sulfonylation | Sulfonyl chlorides | Sulfonamide | nih.gov |

| N-Alkylation | Alkyl halides | Tertiary Amine | organic-chemistry.org |

| N-Nitrosation | Nitrous acid (HNO₂) | N-Nitrosamine | youtube.com |

Mechanistic Studies of Degradation Pathways and Chemical Stability

The chemical stability of this compound is largely dependent on the integrity of the isoxazole ring. As previously noted, the N-O bond is the most labile part of the heterocycle. mdpi.com Degradation is often pH-dependent. Under strongly basic conditions, hydrolysis can occur, initiated by the attack of a hydroxide (B78521) ion, leading to the cleavage of the N-O bond and ring opening. researchgate.net The specific degradation products would depend on the subsequent reaction cascade, but this pathway represents a primary chemical instability.

Photodegradation is another potential pathway for decomposition. Isoxazoles can undergo photochemical rearrangements and fragmentation upon exposure to UV light. acs.orgresearchgate.net The mechanism often involves initial cleavage of the weak N-O bond to form a vinyl nitrene or related reactive intermediate, which can then undergo various transformations.

Transformation Reactions for the Synthesis of Novel this compound Derivatives

The synthesis of novel derivatives of this compound leverages the reactivity profiles discussed previously. The functional handles available—the amine nitrogen and the activated isoxazole ring—allow for a multitude of synthetic transformations.

Derivatization most commonly occurs at the amine nitrogen. For example, coupling the parent amine with various carboxylic acids (after activation) or sulfonyl chlorides can generate large libraries of amide and sulfonamide derivatives. nih.gov This approach is a cornerstone of medicinal chemistry efforts to explore structure-activity relationships.

While direct substitution on the C4-amino-substituted ring is challenging, a versatile strategy involves using 4-halo-3,5-dimethylisoxazole as a key intermediate. organic-chemistry.org This halogenated precursor can undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki (with boronic acids), Sonogashira (with terminal alkynes), or Buchwald-Hartwig amination (with amines). nih.gov Subsequent introduction of the N-isopropylamine group at the C4 position, potentially via a nucleophilic substitution if the ring is suitably activated, or through a multi-step sequence, would yield a diverse range of C4- and C5- or C3-functionalized analogs.

| Starting Material Moiety | Reaction Type | Key Reagent(s) | Product Moiety | Reference |

|---|---|---|---|---|

| Secondary Amine | Amide Coupling | R-COOH, Coupling Agent (e.g., EDC) | N-Acyl Derivative | libretexts.org |

| Secondary Amine | Sulfonamide Formation | R-SO₂Cl, Pyridine | N-Sulfonyl Derivative | nih.gov |

| 4-Halo-isoxazole Precursor | Suzuki Coupling | Ar-B(OH)₂, Pd Catalyst, Base | 4-Aryl-isoxazole Derivative | nih.gov |

| 4-Halo-isoxazole Precursor | Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalyst, Base | 4-Alkynyl-isoxazole Derivative | nih.gov |

Computational and Theoretical Chemistry Studies of N Isopropyl 3,5 Dimethylisoxazol 4 Amine

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Molecular Geometry, and Energetic Properties

Quantum chemical calculations are fundamental to predicting the properties of N-Isopropyl-3,5-dimethylisoxazol-4-amine. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation for the molecule, providing detailed insights into its behavior.

Electronic Structure: DFT calculations can map the electron density distribution, identifying regions that are electron-rich or electron-poor. This is crucial for understanding the molecule's reactivity. For this compound, the nitrogen and oxygen atoms of the isoxazole (B147169) ring and the exocyclic amine group are expected to be electron-rich, making them likely sites for electrophilic attack or hydrogen bonding. The analysis of frontier molecular orbitals (HOMO and LUMO) would reveal the molecule's susceptibility to charge transfer interactions.

Molecular Geometry: Geometry optimization using methods like B3LYP with a suitable basis set (e.g., 6-31G*) would predict the most stable three-dimensional arrangement of atoms. This includes bond lengths, bond angles, and dihedral angles. The planarity of the isoxazole ring and the orientation of the N-isopropyl group relative to it would be determined.

Energetic Properties: These calculations can determine key energetic properties such as the total energy, heat of formation, and ionization potential. These values are essential for assessing the molecule's thermodynamic stability and its potential to participate in redox reactions.

Below is a hypothetical data table illustrating the type of information that would be generated from such calculations.

| Property | Predicted Value | Method/Basis Set |

| Total Energy | [Value in Hartrees] | DFT/B3LYP/6-31G |

| HOMO Energy | [Value in eV] | DFT/B3LYP/6-31G |

| LUMO Energy | [Value in eV] | DFT/B3LYP/6-31G |

| Dipole Moment | [Value in Debye] | DFT/B3LYP/6-31G |

Prediction and Interpretation of Spectroscopic Parameters via Computational Models (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational models are instrumental in predicting and interpreting spectroscopic data, which aids in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: By calculating the magnetic shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, one can predict the 1H and 13C NMR chemical shifts. These predicted shifts, when compared to a reference compound like tetramethylsilane, can be correlated with experimental spectra to assign specific signals to each proton and carbon atom in this compound.

Vibrational Frequencies: The calculation of the Hessian matrix (second derivatives of energy) allows for the prediction of vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. This would help in identifying characteristic vibrational modes, such as the N-H stretch of the amine, C=N and C=C stretching of the isoxazole ring, and the bending modes of the methyl and isopropyl groups.

A sample table of predicted vibrational frequencies is shown below.

| Vibrational Mode | Predicted Frequency (cm-1) | Description |

| ν(N-H) | [Value] | Amine N-H stretch |

| ν(C=N) | [Value] | Isoxazole C=N stretch |

| ν(C-O) | [Value] | Isoxazole C-O stretch |

| δ(C-H) | [Value] | Isopropyl C-H bend |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, considering their environment (e.g., in a solvent or interacting with other molecules).

Conformational Analysis: MD simulations can explore the conformational landscape of this compound by simulating its movement over nanoseconds. This is particularly useful for understanding the flexibility of the N-isopropyl group and any potential rotational barriers. The simulations would reveal the most populated conformations in a given environment.

Intermolecular Interactions: By simulating the molecule in a solvent like water, MD can provide insights into how it interacts with its surroundings. This includes the formation and dynamics of hydrogen bonds between the amine group or isoxazole heteroatoms and solvent molecules. Understanding these interactions is crucial for predicting solubility and transport properties.

Computational Elucidation of Reaction Mechanisms, Transition States, and Reaction Barriers

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions involving this compound.

Reaction Mechanisms: For a potential reaction, such as the acylation of the amine group, computational methods can be used to map out the entire reaction pathway. This involves identifying all intermediates and transition states that connect the reactants to the products.

Transition States and Reaction Barriers: By locating the transition state structures (saddle points on the potential energy surface) and calculating their energies, the activation energy (reaction barrier) for each step can be determined. A comprehensive study on the reaction mechanism of N-nitroso dimethyl amine formation from substituted hydrazine (B178648) derivatives during ozonation provides an example of how such computational studies are conducted. nih.govresearchgate.net This knowledge is vital for predicting reaction rates and understanding the factors that control the reaction's outcome.

In Silico Studies of Molecular Recognition and Binding Modes (e.g., Docking Studies for Protein Interactions)

In silico techniques like molecular docking are used to predict how a small molecule like this compound might interact with a biological target, such as a protein receptor or enzyme.

Molecular Docking: This computational technique predicts the preferred orientation of the molecule when bound to a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their steric and energetic complementarity. The results would indicate the most likely binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Binding Affinity: The docking scores provide an estimation of the binding affinity. While not a direct measure of binding energy, these scores are useful for ranking potential drug candidates and prioritizing them for further experimental testing. Molecular docking studies on similar heterocyclic compounds have been used to explore their biological potential.

A hypothetical table summarizing docking results is presented below.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| [Protein Name] | [Score] | [e.g., Asp120, Phe250] |

| [Protein Name] | [Score] | [e.g., Tyr99, Leu340] |

Investigation of Structure Activity Relationships Sar and Mechanistic Applications in Biomedical Research Non Clinical Focus

Design and Synthesis of N-Isopropyl-3,5-dimethylisoxazol-4-amine Analogues with Targeted Structural Modifications

The synthesis of isoxazole (B147169) derivatives often involves the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. youtube.com This method allows for the introduction of various substituents at the 3, 4, and 5 positions of the isoxazole ring. nih.gov For the synthesis of this compound analogues, the core structure of 3,5-dimethylisoxazole (B1293586) can be modified by introducing different functional groups at the 4-amino position.

Synthetic strategies for creating a diverse library of analogues include:

Alkylation and Acylation of the Amino Group: The isopropyl group can be replaced with other alkyl or acyl groups to modulate lipophilicity and steric bulk.

Substitution on the Isoxazole Ring: The methyl groups at the 3 and 5 positions can be substituted with other groups, such as halogens or phenyl rings, to alter electronic properties and potential interactions with target proteins. nih.gov

Introduction of Spacers: Linkers can be introduced between the isoxazole core and the amino group to explore different binding orientations within a target's active site.

A common synthetic route to produce 3,5-disubstituted isoxazoles involves the 1,3-dipolar cycloaddition reaction. nih.govrsc.org For instance, nitrile oxides can react with alkynes to yield the desired isoxazole core. nih.gov Subsequent functionalization at the 4-position can then be achieved through various organic reactions. Another approach involves the condensation of β-diketones with hydroxylamine, which is a straightforward method for generating 3,5-disubstituted isoxazoles. nih.gov

SAR Studies Exploring the Impact of Substituent Variations on Molecular Interactions

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity. For this compound analogues, SAR studies have revealed key insights into their molecular interactions.

Key observations from SAR studies on isoxazole derivatives include:

Role of the Isopropyl Group: The isopropyl group at the N-position contributes to the lipophilicity of the molecule, which can be a critical factor for its interaction with hydrophobic pockets in biological targets. nih.gov

Influence of Substituents on the Phenyl Ring: When a phenyl ring is incorporated into the structure, substituents on this ring can significantly impact activity. For example, electron-withdrawing groups like nitro and chloro at the C-3 phenyl ring and electron-donating groups like methoxy (B1213986) and dimethyl amino at the C-5 phenyl ring have been shown to enhance antibacterial activity in some isoxazole derivatives. ijpca.org

Importance of the Isoxazole Core: The 3,5-dimethylisoxazole moiety itself is recognized as an effective mimic for acetylated lysine (B10760008) (KAc), enabling it to bind to bromodomains, which are readers of epigenetic marks. acs.orgresearchgate.net

The following table summarizes the impact of various substituents on the activity of isoxazole derivatives based on several studies.

| Modification Site | Substituent | Observed Impact on Activity | Potential Rationale |

| N-Alkyl Group | Increased chain length/branching | Can modulate lipophilicity and steric interactions within the binding pocket. | |

| C-3 Position | Phenyl with electron-withdrawing groups (e.g., -NO2, -Cl) | Enhanced antibacterial activity in some series. ijpca.org | Alters the electronic properties of the isoxazole ring. |

| C-5 Position | Phenyl with electron-donating groups (e.g., -OCH3) | Enhanced antibacterial activity in certain derivatives. ijpca.org | Modifies the electron density and potential for hydrogen bonding. |

| C-4 Position | Introduction of a linker (e.g., ether, thioether) | Can alter the orientation and flexibility of the molecule within the binding site, impacting potency. dundee.ac.uk | Provides optimal positioning of key pharmacophoric features. |

Mechanistic Studies of Molecular Interactions with Biological Targets (e.g., Enzyme Active Sites, Receptor Binding Pockets)

Mechanistic studies of this compound and its analogues have provided insights into their interactions with various biological targets, including enzymes and receptors. nih.govdrugbank.com Molecular docking and simulation studies are often employed to visualize and understand these interactions at an atomic level. nih.gov

For example, isoxazole derivatives have been investigated as inhibitors of enzymes like carbonic anhydrase and cyclooxygenase (COX). nih.govresearchgate.net Docking studies have shown that these compounds can fit into the active sites of these enzymes, forming key interactions with amino acid residues. nih.gov Similarly, isoxazole-containing compounds have been studied as modulators of receptors such as the AMPA receptor and the retinoic-acid-receptor-related orphan receptor γt (RORγt). mdpi.comnih.gov

The binding of isoxazole derivatives to their biological targets is often governed by a combination of hydrogen bonding and hydrophobic interactions. drugbank.com

Hydrogen Bonding: The nitrogen and oxygen atoms of the isoxazole ring, as well as the amino group, can act as hydrogen bond acceptors and donors, respectively. researchgate.net These interactions are crucial for anchoring the ligand within the binding pocket. For instance, the nitrogen atom of the isoxazole ring can form a hydrogen bond with key amino acid residues like asparagine in the acetylated lysine (KAc) binding pocket of bromodomains. nih.gov

Hydrophobic Interactions: The methyl and isopropyl groups, as well as any aromatic rings present in the analogues, contribute to hydrophobic interactions with nonpolar residues in the binding site. nih.gov These interactions are often a driving force for binding affinity. Molecular docking studies have revealed that hydrophobic interactions with residues such as valine, isoleucine, and phenylalanine are important for the activity of some isoxazole-based compounds. mdpi.com

The binding of a ligand to a protein can induce conformational changes in both the ligand and the protein. These changes are often essential for biological activity. While specific studies on the conformational changes induced by this compound are not extensively detailed in the provided search results, the general principle applies to isoxazole derivatives. Techniques like X-ray crystallography and NMR spectroscopy can be used to study these conformational changes. rsc.org For example, the binding of some ligands to their target proteins has been shown to stabilize the protein fold, leading to an increase in its melting temperature. nih.govacs.org

Development of this compound and its Analogues as Research Probes or Biochemical Tools

The intrinsic properties of the isoxazole ring and the ability to functionalize it make this compound and its analogues valuable as research probes and biochemical tools. rsc.orgdrugbank.com For instance, the isoxazole moiety's inherent photochemistry allows for its use in photo-crosslinking studies to identify protein-ligand interactions. biorxiv.org Upon irradiation with UV light, isoxazole-containing probes can form covalent bonds with their target proteins, enabling their identification and characterization. biorxiv.org

Furthermore, by incorporating reporter groups such as fluorescent tags or biotin, these analogues can be used in various biochemical assays, including:

Fluorescence polarization assays to study binding affinity.

Pull-down assays to identify binding partners from complex biological mixtures.

In Vitro Studies of Cellular Pathway Modulation and Molecular Mechanisms (e.g., induction of oxidative stress, protein activation/inhibition at a molecular level)

In vitro studies using cell-based assays are essential for understanding the biological effects of this compound and its analogues. These studies can reveal how these compounds modulate cellular pathways and elucidate their molecular mechanisms of action.

For example, various isoxazole derivatives have been shown to:

Inhibit cell proliferation: Many isoxazole-containing compounds have demonstrated antiproliferative activity against various cancer cell lines. ijpca.orgmdpi.com The mechanism often involves the inhibition of key proteins involved in cell cycle progression or the induction of apoptosis. drugbank.com

Modulate inflammatory pathways: Some isoxazole derivatives have shown anti-inflammatory effects by inhibiting enzymes like COX or by modulating the production of inflammatory cytokines. ijpca.org

Induce apoptosis: Certain isoxazole analogues can trigger programmed cell death in cancer cells by activating caspases and altering the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2. drugbank.com

The following table presents a summary of in vitro findings for various isoxazole derivatives, highlighting their effects on cellular pathways.

| Isoxazole Derivative Class | Cellular Effect | Molecular Mechanism | Reference |

| Trisubstituted Isoxazoles | Inhibition of IL-17a expression | Inverse agonism of RORγt | nih.gov |

| 3,5-Dimethylisoxazole Dimers | Down-regulation of c-MYC, induction of apoptosis | Inhibition of BRD4 | nih.gov |

| Isoxazole-Curcumin Hybrids | Cytotoxicity against breast cancer cells | Enhanced biological activity compared to parent compound | mdpi.comnih.gov |

| Isoxazole-Triazole Hybrids | Antiparasitic activity | Inhibition of Trypanosoma cruzi amastigotes | nih.gov |

Future Directions and Emerging Research Avenues for N Isopropyl 3,5 Dimethylisoxazol 4 Amine and Its Derivatives

Exploration of Novel and Highly Efficient Synthetic Strategies for Scale-Up

Currently, specific, optimized synthetic routes for N-Isopropyl-3,5-dimethylisoxazol-4-amine are not documented in publicly accessible scientific literature. Future research would need to commence with the development of foundational synthetic methodologies. A logical starting point would be the N-alkylation of the parent amine, 4-amino-3,5-dimethylisoxazole.

A plausible and efficient approach would involve reductive amination. This method would entail reacting 4-amino-3,5-dimethylisoxazole with acetone (B3395972) in the presence of a reducing agent. Various reducing agents could be screened for optimal yield and purity, including sodium borohydride (B1222165), sodium triacetoxyborohydride (B8407120), or catalytic hydrogenation. Key parameters for optimization would include solvent choice, reaction temperature, and catalyst loading.

Alternative strategies could explore direct N-isopropylation using isopropyl halides (e.g., 2-iodopropane (B156323) or 2-bromopropane) in the presence of a suitable base to neutralize the resulting hydrohalic acid. The choice of base, from inorganic options like potassium carbonate to non-nucleophilic organic bases such as diisopropylethylamine, would be critical to prevent side reactions.

For large-scale production, continuous flow chemistry presents a promising avenue. Flow reactors could offer enhanced control over reaction parameters, leading to improved safety, higher yields, and greater purity. The development of a robust flow synthesis protocol would be a significant step towards enabling broader investigation and potential commercial application of this compound.

Table 1: Potential Synthetic Routes for this compound

| Method | Reactants | Reagents/Catalysts | Potential Advantages | Key Optimization Parameters |

| Reductive Amination | 4-amino-3,5-dimethylisoxazole, Acetone | Sodium Borohydride, Sodium Triacetoxyborohydride, or H₂/Pd | High selectivity, mild conditions | Choice of reducing agent, solvent, temperature, pH |

| Direct N-Alkylation | 4-amino-3,5-dimethylisoxazole, Isopropyl Halide | Potassium Carbonate, Diisopropylethylamine | Readily available reagents | Choice of base and solvent, temperature |

| Continuous Flow Synthesis | 4-amino-3,5-dimethylisoxazole, Acetone | Immobilized reducing agent or catalyst | Scalability, safety, precise control | Flow rate, reactor temperature, stoichiometry |

Investigation of Catalytic Applications and Material Science Integration

The isoxazole (B147169) core, with its unique electronic properties, offers potential for applications in catalysis and material science. ingentaconnect.com The introduction of an N-isopropyl group to the 4-amino-3,5-dimethylisoxazole structure could modulate these properties in interesting ways.

In catalysis, the nitrogen and oxygen atoms of the isoxazole ring, along with the exocyclic amine, could act as coordination sites for metal ions. Future research could explore the synthesis of metal complexes involving this compound as a ligand. These complexes could then be screened for catalytic activity in various organic transformations, such as cross-coupling reactions or asymmetric synthesis. The steric bulk of the isopropyl group could influence the coordination geometry and, consequently, the catalytic selectivity.

In the realm of material science, isoxazole-containing polymers and organic materials have been investigated for their optical and electronic properties. ingentaconnect.com this compound could be explored as a monomer or a building block for novel functional materials. For instance, its incorporation into conjugated polymers could be investigated for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electron-donating nature of the amino group, modified by the isopropyl substituent, could be tuned to achieve desired electronic characteristics.

Advanced Mechanistic Studies using Ultrafast Spectroscopy or Single-Molecule Techniques

A fundamental understanding of the chemical behavior of this compound at the molecular level would be crucial for its rational application. Advanced spectroscopic techniques could provide invaluable insights into its reaction dynamics and excited-state properties.

Ultrafast transient absorption spectroscopy could be employed to study the photophysical properties of the molecule. The isoxazole ring is known to undergo photochemical rearrangements, and understanding the influence of the N-isopropyl group on these pathways would be a key area of investigation. nih.govacs.orgacs.org Such studies could reveal the lifetimes of excited states and the nature of transient intermediates, which is essential for applications in photochemistry and materials science.

Single-molecule spectroscopy could offer a unique window into the behavior of individual this compound molecules. For example, single-molecule fluorescence studies could probe conformational dynamics or interactions with other molecules in complex environments. This could be particularly relevant if the compound is explored for applications in sensing or as a molecular probe.

Development of this compound as a Scaffold for Complex Hybrid Molecules

The isoxazole ring is a well-established and valuable scaffold in drug discovery and medicinal chemistry. researchgate.netnih.gov Its derivatives have shown a wide range of biological activities. rsc.orgnih.govresearchgate.net this compound could serve as a versatile building block for the synthesis of more complex hybrid molecules with potentially enhanced or novel biological profiles. ijariit.commdpi.comnih.govbohrium.comnih.gov

The secondary amine functionality provides a convenient handle for further chemical modifications. For example, it can be acylated to form amides, reacted with sulfonyl chlorides to produce sulfonamides, or used in Mannich-type reactions to introduce new carbon-carbon bonds. This would allow for the systematic exploration of the chemical space around the this compound core.

By coupling this scaffold with other pharmacologically active moieties, researchers could develop hybrid molecules designed to interact with multiple biological targets. This strategy is increasingly being used to address complex diseases and combat drug resistance. The physicochemical properties conferred by the N-isopropyl group, such as lipophilicity and metabolic stability, would be an important consideration in the design of such hybrids.

Table 2: Potential Hybrid Molecule Strategies

| Hybridization Approach | Reacting Partner | Potential Therapeutic Area | Rationale |

| Amide Coupling | Carboxylic acid-containing pharmacophore | Oncology, Infectious Disease | Combining known active motifs |

| Sulfonamide Formation | Sulfonyl chloride-containing pharmacophore | Antibacterial, Antiviral | Accessing established pharmacophores |

| Mannich Reaction | Aldehyde, Ketone | CNS disorders, Analgesia | Introduction of novel side chains |

Interdisciplinary Research Collaborations to Explore New Frontiers in Chemical Biology and Drug Discovery Research (mechanistic, non-clinical)

The full potential of this compound can only be realized through collaborative efforts that bridge chemistry, biology, and pharmacology. Initial non-clinical investigations would be essential to map out its biological activity profile.

High-throughput screening of the compound against a diverse panel of biological targets could identify initial "hits" for further investigation. Collaboration with computational chemists would be invaluable for performing in silico docking studies to predict potential protein targets and guide the design of more potent derivatives.

Mechanistic studies in chemical biology would aim to understand how the molecule interacts with its biological targets at a molecular level. This could involve techniques such as X-ray crystallography of protein-ligand complexes or the use of chemical probes to identify binding partners in a cellular context. Such studies are crucial for the rational optimization of lead compounds in a drug discovery program. rsc.orgnih.govresearchgate.net

Q & A

Basic Question: What are the common synthetic routes for N-Isopropyl-3,5-dimethylisoxazol-4-amine, and how are reaction conditions optimized?

Methodological Answer:

The compound is typically synthesized via coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in polar aprotic solvents such as DMF. For example, a 22% yield was achieved by reacting 4-(diethylamino)benzoic acid with 3,5-dimethylisoxazol-4-amine in the presence of HBTU and DIPEA, followed by recrystallization from methanol/water . Optimization involves adjusting stoichiometry (1.5 equiv of coupling reagents), solvent selection, and purification techniques (e.g., silica gel chromatography).

Basic Question: How is the structural characterization of this compound validated?

Methodological Answer:

X-ray crystallography using programs like SHELX and WinGX is critical for structural validation. For small molecules, SHELXL refines atomic coordinates and thermal parameters, while WinGX integrates tools for data processing and visualization . Complementary techniques include H/C NMR for functional group analysis and IR spectroscopy for identifying key bonds (e.g., isoxazole ring vibrations at 1635–1589 cm) .

Advanced Question: How can researchers resolve contradictions in spectroscopic data during synthesis?

Methodological Answer:

Contradictions (e.g., unexpected NMR peaks or IR bands) require iterative validation:

- Cross-checking : Compare experimental data with computational predictions (DFT calculations for NMR shifts).

- Alternative techniques : Use HRMS (High-Resolution Mass Spectrometry) to confirm molecular weight and HPLC to assess purity.

- Contextual analysis : Review synthetic steps for side reactions (e.g., unintended alkylation or oxidation) .

Advanced Question: What strategies improve synthetic yields of N-alkylated isoxazole derivatives?

Methodological Answer:

Yield optimization involves:

- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts for stereoselective alkylation.

- Solvent effects : Test polar solvents (DMF, DMSO) for solubility vs. non-polar solvents for selectivity.

- Temperature control : Lower temperatures reduce side reactions; microwave-assisted synthesis may accelerate kinetics .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (irritant risk).

- First aid : For skin contact, rinse with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .

Advanced Question: How can computational tools aid in designing structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Docking studies : Use AutoDock or Schrödinger Suite to predict binding affinities to target proteins (e.g., enzymes or receptors).

- QSAR modeling : Correlate substituent effects (e.g., isopropyl vs. methyl groups) with bioactivity data.

- MD simulations : Assess conformational stability in solvent environments .

Advanced Question: How are crystallographic disorders resolved in X-ray structures of isoxazole derivatives?

Methodological Answer:

- SHELXL refinement : Apply PART instructions to model disordered atoms.

- Occupancy adjustment : Refine site-occupancy factors for overlapping electron densities.

- Validation tools : Use R1/wR2 metrics and CheckCIF to ensure structural plausibility .

Basic Question: What analytical methods validate the purity of this compound?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities.

- Elemental analysis : Confirm C/H/N ratios within 0.3% of theoretical values.

- Melting point : Sharp melting range (±1°C) indicates high purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.